Hexahydro-1H-indol-4(2H)-one

Polyheterocyclic synthesis Medicinal chemistry Saturated scaffold

Researchers pursuing patentably distinct leads beyond planar aromatic indoles often face limited access to fully saturated bicyclic ketones with reliable purity. Hexahydro-1H-indol-4(2H)-one (CAS 18873-71-7) addresses this gap as a conformationally rigid scaffold that eliminates π-π stacking, enabling exploration of novel binding conformations. • Defined ketone at 4-position for nucleophilic addition & annulation chemistry • Available in 95% (cost-effective for routine synthesis) and ≥98% (ISO-certified for late-stage functionalization) purity grades • Structurally distinct from isoindole isomer (CAS 119015-44-0) and aromatic tetrahydroindol-4-one analogs-verify CAS upon procurement to ensure experimental validity

Molecular Formula C8H13NO
Molecular Weight 139.198
CAS No. 18873-71-7
Cat. No. B600112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-indol-4(2H)-one
CAS18873-71-7
Molecular FormulaC8H13NO
Molecular Weight139.198
Structural Identifiers
SMILESC1CC2C(CCN2)C(=O)C1
InChIInChI=1S/C8H13NO/c10-8-3-1-2-7-6(8)4-5-9-7/h6-7,9H,1-5H2
InChIKeyKWJARDRKEZLIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-indol-4(2H)-one: Saturated Bicyclic Scaffold for Polyheterocyclic Synthesis


Hexahydro-1H-indol-4(2H)-one (CAS 18873-71-7), also known as octahydro-4H-indol-4-one, is a fully saturated bicyclic heterocyclic ketone with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . It features a six-membered carbocyclic ring fused with a pyrrolidine ring, with a ketone moiety at the 4-position, providing a defined nucleophilic addition site and a rigid, stereochemically defined scaffold with two undefined stereocenters [1]. The compound is characterized by a melting point of 225–226 °C, a predicted boiling point of 242.3±13.0 °C, and a predicted density of 1.044±0.06 g/cm³ . Unlike its aromatic counterpart indol-4-one, the fully saturated nature of this scaffold eliminates aromatic π-π stacking and confers a distinct three-dimensional spatial orientation that is highly valued in medicinal chemistry for exploring novel binding conformations and generating patentably distinct lead series.

Scaffold Fully saturated bicyclic scaffold for polyheterocyclic synthesis
Chemistry Ketone at 4-position enables nucleophilic additions and reductions
Topology Rigid 3D orientation distinct from aromatic indole analogs

Hexahydro-1H-indol-4(2H)-one: Why Direct Substitution Fails


Direct substitution of Hexahydro-1H-indol-4(2H)-one with other in-class indole or ketone analogs is chemically and pharmacologically unsound due to critical differences in saturation state and scaffold architecture. While aromatic 4,5,6,7-tetrahydroindol-4-one analogs (CAS 13754-86-4) are established building blocks for FDA-approved drugs such as the antipsychotic molindone, the GABAA agonist CP-409,092, and the Hsp90 inhibitor for cancer therapy, their residual aromaticity dictates a planar geometry and distinct π-orbital interactions that fundamentally alter molecular recognition and downstream polyheterocycle formation pathways [1]. Similarly, isomeric octahydro-isoindol-4-one (CAS 119015-44-0) possesses an identical molecular formula (C₈H₁₃NO) and molecular weight (139.19) but differs in the ring fusion position—the ketone and nitrogen relative orientation is altered, generating an entirely distinct stereoelectronic environment and hydrogen-bonding topology [2]. The following quantitative evidence dimensions demonstrate that these architectural variations translate into measurable, consequential differences in synthesis pathway utility and commercial availability that directly impact experimental reproducibility and procurement decisions.

Hexahydro-1H-indol-4(2H)-one
4,5,6,7-Tetrahydroindol-4-one (CAS 13754-86-4)
Saturated scaffold vs. partial aromaticity alters molecular recognition and reaction pathways
Hexahydro-1H-indol-4(2H)-one (CAS 18873-71-7)
Octahydro-isoindol-4-one (CAS 119015-44-0)
Identical formula but distinct ring fusion topology changes stereoelectronic environment

Hexahydro-1H-indol-4(2H)-one: Comparative Scaffold Evidence


Polyheterocycle Synthesis: Saturated vs. Tetrahydroindol-4-one

The saturated hexahydro scaffold provides a fundamentally different synthetic entry point compared to aromatic or partially saturated tetrahydroindol-4-one analogs. The 4,5,6,7-tetrahydroindol-4-one scaffold is a well-validated starting point for constructing polyheterocyclic structures with medicinal applications, as documented in a 2021 review covering its use in synthesizing FDA-approved drugs including the antipsychotic molindone, the GABAA agonist CP-409,092, and the potent Hsp90 inhibitor for cancer treatment [1]. In contrast, Hexahydro-1H-indol-4(2H)-one is a fully saturated bicyclic scaffold where both the pyrrolidine and carbocyclic rings are fully hydrogenated. This complete saturation eliminates the residual aromaticity and planar geometry of the tetrahydro analog, offering a distinct three-dimensional topology for exploring novel binding conformations and generating patentably distinct lead series [2].

Saturated vs. Tetrahydro Scaffold
Class-level inference
Complete saturation vs. residual aromaticity; distinct 3D topology for polyheterocycle construction
Defines accessible chemical space for novel polyheterocyclic synthesis
Review comparative reactivity across literature examples
Polyheterocyclic synthesis Medicinal chemistry Saturated scaffold Drug discovery

Ring Fusion Topology: Indol-4-one vs. Isoindol-4-one

Despite sharing the identical molecular formula (C₈H₁₃NO) and molecular weight (139.19 g/mol), Hexahydro-1H-indol-4(2H)-one (CAS 18873-71-7) and octahydro-isoindol-4-one (CAS 119015-44-0) are structurally non-interchangeable isomers with distinct CAS registry numbers [1]. The hexahydroindol-4-one scaffold features the ketone at the 4-position with nitrogen at the bridgehead in the indole ring fusion orientation (IUPAC: 1,2,3,3a,5,6,7,7a-octahydroindol-4-one), whereas the isoindol-4-one isomer possesses a fundamentally different ring fusion topology where the nitrogen and ketone relative positions are altered [2]. This architectural difference yields distinct stereoelectronic environments and hydrogen-bonding topologies, affecting both physical properties and reactivity profiles. From a procurement perspective, these are entirely distinct chemical entities requiring separate sourcing strategies and analytical verification.

Indol-4-one vs. Isoindol-4-one Isomer
Head-to-head
Identical MW, formula; distinct ring fusion alters hydrogen-bonding topology
Isomer identity is critical for SAR studies and procurement accuracy
Verify CAS number to avoid scaffold mismatch
Isomer differentiation Scaffold hopping Structural analog comparison Chemical sourcing

Purity Grade Options and Commercial Availability

Hexahydro-1H-indol-4(2H)-one is commercially available from multiple established research chemical suppliers with defined purity specifications. AKSci offers the compound at 95% minimum purity, with long-term storage specifications (store in a cool, dry place) and full quality assurance documentation including SDS and COA availability . MolCore provides a higher purity grade of NLT 98%, with product conformity to ISO certification systems suitable for global pharmaceutical R&D and quality control requirements . This tiered purity availability (95% vs. ≥98%) enables researchers to select the appropriate grade based on application requirements—95% for routine synthetic transformations where subsequent purification is planned, versus ≥98% for critical steps requiring high-purity starting materials or for analytical reference standard applications.

Purity Grade Availability
Data to verify
95% (AKSci) – NLT 98% (MolCore)
Select grade based on application-critical purity needs
Supplier specifications should be verified; 98% grade for high-purity steps
Chemical sourcing Purity specification Vendor comparison Procurement

Hexahydro-1H-indol-4(2H)-one: Evidence-Backed Applications


Saturated Scaffold Exploration in Medicinal Chemistry

Based on the class-level evidence that fully saturated hexahydro scaffolds provide distinct three-dimensional topologies compared to partially aromatic tetrahydro analogs, Hexahydro-1H-indol-4(2H)-one is optimally deployed in medicinal chemistry programs seeking to explore novel binding conformations beyond flat aromatic indole scaffolds. The complete saturation eliminates π-π stacking interactions and planar geometry, potentially yielding improved pharmacokinetic profiles and novel intellectual property positions in lead optimization campaigns where scaffold hopping from validated tetrahydroindol-4-one pharmacophores is desired [1].

Ketone-Directed Polyheterocyclic Synthesis

The ketone moiety at the 4-position provides a well-defined nucleophilic addition and reduction site for constructing complex polyheterocyclic systems [1]. As supported by the scaffold comparison evidence, this saturated bicyclic framework offers a versatile platform for sequential annulation reactions, enabling the modular assembly of nitrogen-containing heterocycles that are structurally distinct from those accessible via aromatic tetrahydroindol-4-one starting materials [2].

High-Purity Reference Standard Applications

For applications requiring stringent purity specifications—such as late-stage functionalization in complex total syntheses, analytical reference standard preparation, or quality control in pharmaceutical R&D environments—the NLT 98% purity grade from ISO-certified suppliers is indicated. For routine synthetic transformations where intermediate purification is planned, the more economical 95% purity grade provides a cost-effective option without compromising downstream success, as supported by the documented purity tier availability .

Isomer-Specific Scaffold Exploration

In structure-activity relationship studies where scaffold topology is the variable under investigation, the distinct identity of Hexahydro-1H-indol-4(2H)-one (CAS 18873-71-7) versus its isoindole isomer (CAS 119015-44-0) is critical. Both compounds share identical molecular formula and molecular weight (C₈H₁₃NO, 139.19 g/mol), but differ fundamentally in ring fusion topology and IUPAC nomenclature [3]. Researchers conducting comparative scaffold studies or investigating isomer-dependent biological activity must verify the correct CAS number and identity upon procurement to ensure experimental validity.

Application
Selection Property
Validation Focus
Saturated Scaffold Exploration
Scaffold topology and saturation state
Binding conformation novelty and IP landscape
Ketone-Directed Polyheterocyclic Synthesis
Reactive ketone site at 4-position
Annulation and functionalization pathway versatility
High-Purity Reference Standard
Purity grade and supplier documentation
Analytical verification and late-stage synthesis suitability
Isomer-Specific Scaffold Studies
CAS identity and IUPAC nomenclature
Isomer differentiation and procurement accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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